molecular formula C18H22O6 B1249092 aigialomycin D

aigialomycin D

Cat. No.: B1249092
M. Wt: 334.4 g/mol
InChI Key: NHAQNKDEUQPSIX-DXOCLGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

aigialomycin D is a natural product found in Fusarium, Aigialus parvus, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : Aigialomycin D has been synthesized using a one-pot ketene generation-trapping-aromatization sequence, eliminating the need for phenol protection. This synthesis involved C-acylation of a keto-dioxinone dianion, cascade sequences, and ring-closing metathesis (Calo, Richardson, & Barrett, 2009).

  • Synthesis of Analogues : Research has focused on the synthesis of this compound analogues due to its kinase inhibition properties. These analogues are important for understanding structure-activity relationships, and various synthetic methodologies have been developed (Ting, 2010).

  • Novel Synthesis Approaches : Various approaches, like the combination of ring-closing metathesis and Ramberg-Bäcklund reactions, have been explored for the efficient synthesis of this compound (Baird et al., 2009).

Biological Activities and Applications

  • Antimalarial Activity : this compound has exhibited in vitro antimalarial activity, highlighting its potential in malaria treatment research (Isaka et al., 2002).

  • Kinase Inhibition and Cancer Research : It has been identified as a protein kinase inhibitor, with implications for cancer research. This compound and its analogues show moderate inhibition of CDK2/cyclin A kinase, making them potential candidates for cancer treatment (Xu et al., 2011).

  • Diverse Biological Activities : this compound, as part of the resorcylic acid lactones group, exhibits a wide array of biological activities, including kinase and Hsp90 inhibition. These properties are highly desirable in drug development (Baird, 2008).

Properties

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

(4S,6E,8R,9S,12E)-8,9,16,18-tetrahydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one

InChI

InChI=1S/C18H22O6/c1-11-5-4-8-15(21)14(20)7-3-2-6-12-9-13(19)10-16(22)17(12)18(23)24-11/h2,4,6,8-11,14-15,19-22H,3,5,7H2,1H3/b6-2+,8-4+/t11-,14-,15+/m0/s1

InChI Key

NHAQNKDEUQPSIX-DXOCLGOBSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]([C@H](CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(C(CCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O)O

Synonyms

aigialomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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